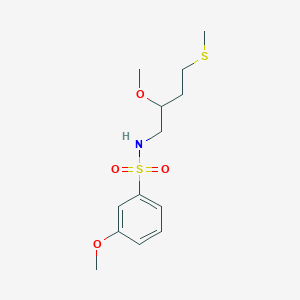
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.
Mécanisme D'action
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide also has an affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for the euphoric effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has also been shown to decrease the release of GABA, which is responsible for the sedative effects of marijuana. In addition, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of marijuana on the brain. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several limitations for lab experiments. It is a synthetic compound, which means that its effects may not be representative of the effects of natural cannabinoids. In addition, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for the study of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One direction is to study its potential therapeutic applications in more detail. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has shown promising results in the treatment of chronic pain, anxiety, and depression, and further research is needed to determine its efficacy in these conditions. Another direction is to study the effects of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide on different cell types and in different animal models. This will help to determine its potential toxicity and side effects. Finally, more research is needed to determine the optimal dosage and administration route for 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in humans.
Conclusion:
In conclusion, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several advantages for lab experiments, but also has several limitations. Further research is needed to determine its potential therapeutic applications and optimal dosage and administration route in humans.
Méthodes De Synthèse
The synthesis of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 5-fluoro-ADB and 4-methylthiobutylamine. The reaction is carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various conditions such as chronic pain, anxiety, and depression. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-17-11-5-4-6-13(9-11)20(15,16)14-10-12(18-2)7-8-19-3/h4-6,9,12,14H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPXVLJPMPITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)
![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2702285.png)